molecular formula C9H14ClN3O3 B12925718 4-Chloro-2-(2-hydroxyethyl)-5-((2-hydroxyethyl)(methyl)amino)-3(2H)-pyridazinone CAS No. 66597-68-0

4-Chloro-2-(2-hydroxyethyl)-5-((2-hydroxyethyl)(methyl)amino)-3(2H)-pyridazinone

Cat. No.: B12925718
CAS No.: 66597-68-0
M. Wt: 247.68 g/mol
InChI Key: LIKDAGDCHRRTLX-UHFFFAOYSA-N
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Description

4-Chloro-2-(2-hydroxyethyl)-5-((2-hydroxyethyl)(methyl)amino)-3(2H)-pyridazinone is a chemical compound with a complex structure that includes a pyridazinone ring substituted with chloro, hydroxyethyl, and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(2-hydroxyethyl)-5-((2-hydroxyethyl)(methyl)amino)-3(2H)-pyridazinone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazinone core, followed by the introduction of the chloro and hydroxyethyl groups through nucleophilic substitution and addition reactions. The final step involves the methylation of the amino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(2-hydroxyethyl)-5-((2-hydroxyethyl)(methyl)amino)-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Dechlorinated derivatives.

    Substitution: Various substituted pyridazinone derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-(2-hydroxyethyl)-5-((2-hydroxyethyl)(methyl)amino)-3(2H)-pyridazinone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(2-hydroxyethyl)-5-((2-hydroxyethyl)(methyl)amino)-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(2-hydroxyethyl)-5-amino-3(2H)-pyridazinone
  • 4-Chloro-2-(2-hydroxyethyl)-5-methylamino-3(2H)-pyridazinone
  • 4-Chloro-2-(2-hydroxyethyl)-5-ethylamino-3(2H)-pyridazinone

Uniqueness

4-Chloro-2-(2-hydroxyethyl)-5-((2-hydroxyethyl)(methyl)amino)-3(2H)-pyridazinone is unique due to the presence of both hydroxyethyl and methylamino groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

66597-68-0

Molecular Formula

C9H14ClN3O3

Molecular Weight

247.68 g/mol

IUPAC Name

4-chloro-2-(2-hydroxyethyl)-5-[2-hydroxyethyl(methyl)amino]pyridazin-3-one

InChI

InChI=1S/C9H14ClN3O3/c1-12(2-4-14)7-6-11-13(3-5-15)9(16)8(7)10/h6,14-15H,2-5H2,1H3

InChI Key

LIKDAGDCHRRTLX-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)C1=C(C(=O)N(N=C1)CCO)Cl

Origin of Product

United States

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